molecular formula C14H30O B13771785 5,6,7,8,8-Pentamethylnonan-4-ol CAS No. 97752-25-5

5,6,7,8,8-Pentamethylnonan-4-ol

Cat. No.: B13771785
CAS No.: 97752-25-5
M. Wt: 214.39 g/mol
InChI Key: JTSNBGFCLZFXNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8,8-Pentamethylnonan-4-ol is an organic compound with the molecular formula C14H30O It is a branched alcohol with a unique structure that includes five methyl groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,8-Pentamethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4-nonanone, with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired product. The reaction conditions are optimized to maximize yield and purity, making the process efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8,8-Pentamethylnonan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: 5,6,7,8,8-Pentamethylnonan-4-one or 5,6,7,8,8-Pentamethylnonanoic acid.

    Reduction: 5,6,7,8,8-Pentamethylnonane.

    Substitution: 5,6,7,8,8-Pentamethylnonan-4-chloride or 5,6,7,8,8-Pentamethylnonan-4-bromide.

Scientific Research Applications

5,6,7,8,8-Pentamethylnonan-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of 5,6,7,8,8-Pentamethylnonan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: An aromatic alcohol with preservative properties.

    5′-Hydroxy-6,7,8,3′,4′-pentamethoxyflavone: A polymethoxyflavone with antioxidant properties.

Uniqueness

5,6,7,8,8-Pentamethylnonan-4-ol is unique due to its highly branched structure and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

97752-25-5

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

5,6,7,8,8-pentamethylnonan-4-ol

InChI

InChI=1S/C14H30O/c1-8-9-13(15)11(3)10(2)12(4)14(5,6)7/h10-13,15H,8-9H2,1-7H3

InChI Key

JTSNBGFCLZFXNB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(C)C(C)C(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.